

Biological Function and Regulation of SLC13A5

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: BI 01383298

Cat. No.: S521111

Get Quote

SLC13A5, also known as the Sodium-coupled Citrate Transporter (NaCT) or mINDY (mammalian homolog of the 'I'm Not Dead Yet' gene), is a plasma membrane transporter that facilitates the cellular uptake of citrate in a sodium-coupled manner [1] [2]. Its function and expression are critical for maintaining metabolic homeostasis, and its dysregulation is implicated in various diseases.

Core Transport Function and Tissue Distribution

SLC13A5 is electrogenic, typically coupling the transport of 3-4 Na⁺ ions for each divalent citrate anion [3]. It exhibits a strong preference for citrate over other tricarboxylic acid (TCA) cycle intermediates [3] [1]. Expression is primarily high in the **liver**, with lower levels detected in the **brain, testis, bone, and salivary glands** [4] [1] [2]. Within the liver, SLC13A5 is localized to the sinusoidal membrane of hepatocytes, positioning it to directly import citrate from the blood circulation [1].

Transcriptional Regulation

The expression of SLC13A5 is regulated by several key nuclear receptors and transcription factors, making it responsive to both xenobiotic and hormonal stimuli:

- **Pregnane X Receptor (PXR):** Activation by prototypical agonists like rifampicin (RIF) in human hepatocytes or pregnenolone 16 α -carbonitrile (PCN) in mice robustly induces SLC13A5 expression. This occurs through identified PXR binding sites upstream of the SLC13A5 transcription start site [1] [2].
- **Aryl Hydrocarbon Receptor (AhR):** Ligands such as benzo[a]pyrene (BaP) can upregulate SLC13A5 expression in hepatocytes [1] [2].

- **cAMP-Dependent Pathway:** Glucagon can induce SLC13A5 expression via a CREB-dependent mechanism, linking transporter activity to fasting signals [3] [1].

Role in Metabolic Syndrome: Pathophysiology and Mechanisms

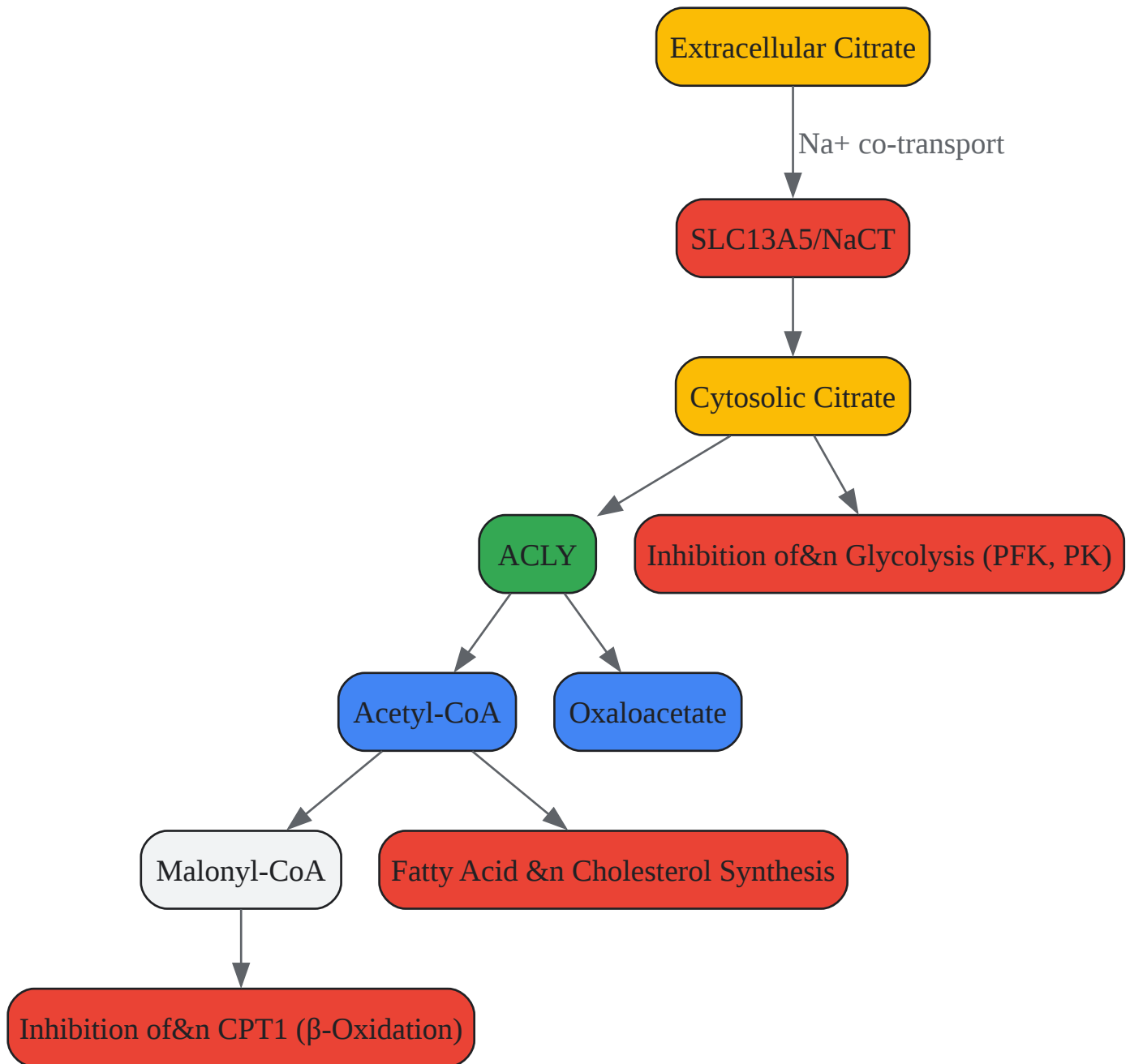
SLC13A5 sits at a critical metabolic node. By controlling cytosolic citrate levels, it influences several anabolic and catabolic pathways. Evidence from genetic and pharmacological studies strongly implicates SLC13A5 inhibition as a promising strategy for treating components of metabolic syndrome.

Key Metabolic Pathways Influenced by SLC13A5

Cytosolic citrate, imported by SLC13A5, is cleaved by ATP-citrate lyase (ACLY) into acetyl-CoA and oxaloacetate. Acetyl-CoA serves as a central precursor for multiple pathways [1] [2]:

- **De novo Lipogenesis (DNL):** Acetyl-CoA is the fundamental building block for fatty acid and cholesterol synthesis.
- **Regulation of Fatty Acid Oxidation:** Citrate-derived malonyl-CoA (produced by acetyl-CoA carboxylase) allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), thereby reducing fatty acid entry into mitochondria for β -oxidation [3].
- **Glycolysis Inhibition:** Elevated cytosolic citrate can inhibit key glycolytic enzymes, including phosphofructokinase-1 (PFK1), thus modulating glucose metabolism [1] [2].

The following diagram illustrates the core metabolic pathways regulated by SLC13A5-mediated citrate transport:



[Click to download full resolution via product page](#)

Preclinical Evidence Linking SLC13A5 Inhibition to Improved Metabolic Parameters

Multiple animal models demonstrate that reducing SLC13A5 function protects against diet-induced metabolic dysfunction.

Table 1: Preclinical Evidence for SLC13A5 Inhibition in Metabolic Disease

Model / Intervention	Phenotypic Outcomes	Proposed Mechanisms	Source
Whole-body Slc13a5 KO mouse (on HFD)	Protection from obesity, hepatic steatosis, insulin resistance. Increased energy expenditure.	Reduced hepatic lipogenesis; enhanced hepatic mitochondrial biogenesis & fatty acid oxidation.	[3] [1]
Liver-selective siRNA KD (in adult mice on WD)	Prevention of hepatic neutral lipid & triglyceride accumulation; improved hepatic insulin sensitivity. No change in body weight.	Reduced citrate uptake, leading to decreased substrate for DNL and disinhibition of fatty acid oxidation.	[3]
Human Genetic Evidence (Mendelian Randomization)	Genetically proxied SLC13A5 inhibition associated with higher eGFR, lower BUN, lower fasting glucose, higher plasma calcium.	Increased plasma citrate availability may support renal energy metabolism and systemic homeostasis.	[5]

Experimental Models and Methodologies

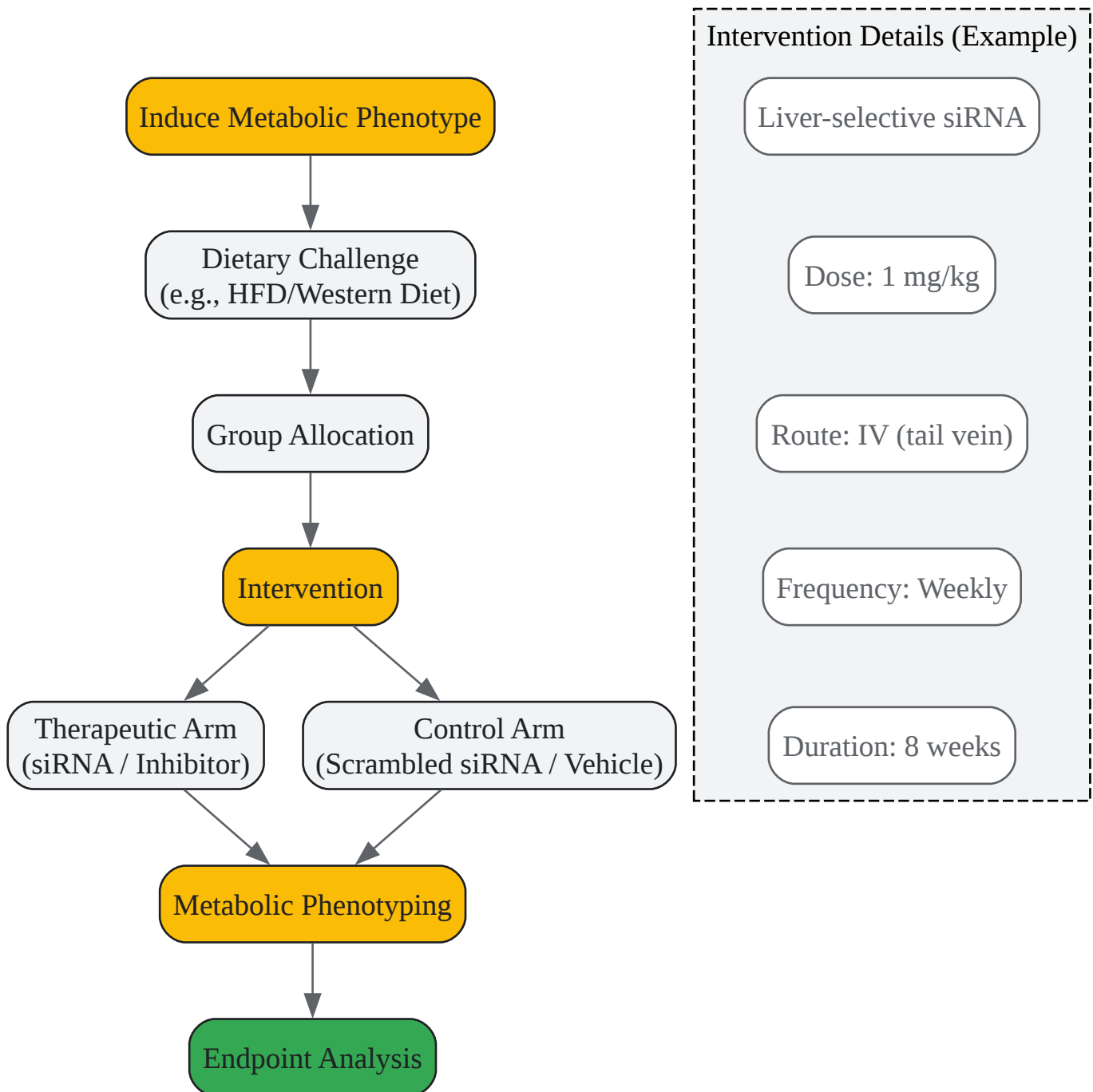
A variety of in vitro and in vivo models are essential for investigating SLC13A5 biology and evaluating therapeutic candidates.

In Vitro and In Vivo Models

- Cell-Based Models:** Human hepatoma cell lines (e.g., HepG2) are commonly used to study citrate uptake, lipid accumulation, and gene regulation via techniques like siRNA knockdown [3] [1]. Primary human or rat hepatocytes provide a more physiologically relevant system [1] [2].
- Animal Models:** Transgenic mice (whole-body KO, liver-specific knockdown, systemic overexpression) are central to phenotypic characterization [3] [6]. **Critical Note:** Significant species-specific differences exist between rodent and human SLC13A5. The human transporter is a low-affinity, high-capacity system (KM ~650-5000 μ M), whereas the rodent ortholog is a high-affinity, low-capacity system (KM ~20-40 μ M) [4]. This has major implications for translating inhibitor efficacy from rodents to humans.

Key Experimental Protocols and Workflows

The following diagram outlines a standard workflow for assessing the efficacy of SLC13A5-targeting interventions in an in vivo setting, summarizing methodologies from the search results:



[Click to download full resolution via product page](#)

Detailed Methodological Notes:

- **siRNA-Mediated Knockdown [3]:** As exemplified in the workflow, liver-selective knockdown can be achieved using chemically modified siRNAs. A typical protocol involves weekly intravenous injections (e.g., 1 mg/kg) for 8 weeks in mice fed a Western diet (60% kcal from fat). Efficacy is confirmed via qPCR and Western blot (>60% knockdown).
- **Metabolic Phenotyping [3]:**
 - **Insulin Sensitivity:** Assessed via hyperinsulinemic-euglycemic clamp (gold standard) to measure endogenous glucose production (hepatic insulin sensitivity) and glucose infusion rate (peripheral insulin sensitivity). Intraperitoneal glucose tolerance tests (ipGTT) are also common.
 - **Hepatic Lipid Content:** Quantified biochemically (triglyceride assays) and histologically (Oil Red O staining for neutral lipids, H&E).
 - **Body Composition:** Measured by 1H-magnetic resonance spectroscopy.
 - **Energy Metabolism:** Evaluated in comprehensive lab animal monitoring systems (measuring O₂ consumption, CO₂ production, respiratory exchange ratio, and activity).
- **Biomarker Assessment [5]:** Human genetic data suggest **plasma citrate** and **plasma calcium** as clinically translatable biomarkers for assessing target engagement and mechanism of action in clinical trials.

Therapeutic Implications and Drug Development

The compelling preclinical data has established SLC13A5 as a high-value target for several metabolic conditions.

Associated Diseases and Therapeutic Indications

- **Non-Alcoholic Fatty Liver Disease (NAFLD/NASH):** A primary indication due to the direct role of hepatic SLC13A5 in promoting lipogenesis [3] [1] [7].
- **Obesity and Type 2 Diabetes (T2D):** Targeting SLC13A5 improves whole-body insulin sensitivity and protects against diet-induced weight gain in models [3] [7].
- **Chronic Kidney Disease (CKD):** Human genetic evidence from Mendelian randomization suggests SLC13A5 inhibition may improve kidney function, possibly by increasing circulating citrate for renal energy metabolism [5].

Safety Considerations and Potential Risks

Drug development programs must carefully consider potential on-target safety concerns:

- **Neurological Effects:** Complete loss-of-function mutations in human SLC13A5 cause early infantile epileptic encephalopathy (EIEE) [4] [8]. This underscores the critical role of neuronal citrate transport. Therapeutic inhibition may require CNS-sparing agents.
- **Bone and Tooth Development:** SLC13A5 is involved in bone mineralization, and patients with SLC13A5 deficiency often exhibit tooth enamel defects [4] [9]. Monitoring bone density in long-term clinical trials is warranted.
- **Phenotype of Overexpression:** Systemic overexpression of SLC13A5 in mice leads to a lethal progeria-like phenotype with severe metabolic disturbances, highlighting the detrimental effects of excessive transporter activity [6].

Conclusion and Future Directions

SLC13A5 is a central regulator of cytosolic citrate levels, integrally linking its transport activity to hepatic lipogenesis, insulin sensitivity, and whole-body energy homeostasis. Robust genetic and pharmacological evidence validates its potential as a therapeutic target for NAFLD, obesity, T2D, and CKD.

References

1. Molecular Mechanisms of the SLC13A5 Gene Transcription [mdpi.com]
2. Molecular Mechanisms of the SLC13A5 Gene Transcription [pmc.ncbi.nlm.nih.gov]
3. Inhibition of citrate cotransporter Slc13a5/mINDY by RNAi ... [pmc.ncbi.nlm.nih.gov]
4. Mapping the Metabolic Niche of Citrate ... - PubMed Central [pmc.ncbi.nlm.nih.gov]
5. The citrate transporter SLC13A5 as a therapeutic target for ... [bmcmecicine.biomedcentral.com]
6. The citrate transporters SLC13A5 and SLC25A1 elicit ... [nature.com]
7. THE ROLE OF INDY IN METABOLIC REGULATION [sciencedirect.com]
8. The growing research toolbox for SLC13A5 citrate transporter ... [pmc.ncbi.nlm.nih.gov]
9. The osteoblast sodium-citrate co-transporter (SLC13A5) [sciencedirect.com]

To cite this document: Smolecule. [Biological Function and Regulation of SLC13A5]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b521111#slc13a5-metabolic-syndrome-diabetes-obesity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com